molecular formula C6H8ClNO2 B8505187 (1-Cyano-1-methylethyl) chloroacetate

(1-Cyano-1-methylethyl) chloroacetate

Cat. No. B8505187
M. Wt: 161.58 g/mol
InChI Key: BNLFEXLSZKCIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyano-1-methylethyl) chloroacetate is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Cyano-1-methylethyl) chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyano-1-methylethyl) chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Cyano-1-methylethyl) chloroacetate

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

2-cyanopropan-2-yl 2-chloroacetate

InChI

InChI=1S/C6H8ClNO2/c1-6(2,4-8)10-5(9)3-7/h3H2,1-2H3

InChI Key

BNLFEXLSZKCIOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)OC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.85 g of 2-cyano-2-propanol and solution F were mixed and stirred for 15 minutes at 0° C. To the mixture was added 0.8 ml of chloroacetic chloride and the solution was stirred for 5 minutes at 0° C., additional 2 hours at room temperature and further 1 hour at 70° C. Then, to the reaction mixture was added 1N hydrochloric acid and water, and extracted with ethyl acetate. The organic layer was washed successively with water and aqueous solution of sodium bicarbonate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue obtained was subjected to silica gel column chromatography to give 0.25 g of (1-cyano-1-methylethyl) chloroacetate.
Quantity
0.85 g
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reactant
Reaction Step One
[Compound]
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solution F
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reactant
Reaction Step One
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0.8 mL
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reactant
Reaction Step Two
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three

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